molecular formula C12H14INO B1411765 (1R,2R)-2-Iodo-N-((R)-1-phenylethyl)-cyclopropanecarboxamide CAS No. 1951425-21-0

(1R,2R)-2-Iodo-N-((R)-1-phenylethyl)-cyclopropanecarboxamide

Cat. No. B1411765
CAS RN: 1951425-21-0
M. Wt: 315.15 g/mol
InChI Key: ZALXTZVAKGFBEX-UHFFFAOYSA-N
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Description

“(1R,2R)-2-Iodo-N-(®-1-phenylethyl)-cyclopropanecarboxamide” is a complex organic compound. The “1R,2R” notation indicates that it has two chiral centers, which are the carbon atoms in the cyclopropane ring . The “N-(®-1-phenylethyl)” part refers to a phenylethyl group attached to the molecule via a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclopropane ring, the introduction of the iodine atom, and the attachment of the phenylethyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The compound has a cyclopropane core, which is a three-membered ring of carbon atoms. This ring is substituted with an iodine atom and a carboxamide group. The carboxamide group is further substituted with a phenylethyl group . The stereochemistry at the chiral centers is indicated by the “R” configuration, following the Cahn-Ingold-Prelog rules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the iodine atom might increase the compound’s molecular weight and influence its boiling and melting points . The cyclopropane ring could contribute to the compound’s stability .

Scientific Research Applications

Crystal Structures and Conformational Studies

  • Crystal Structures of Dihalo Cyclopropane Carboxamides : The crystal structures of dihalo-N-(1-phenylethyl)cyclopropane carboxamides, closely related to the specified compound, have been studied, providing insights into their conformational behaviors and intermolecular interactions, crucial for understanding their chemical properties and reactivity (Yufit & Howard, 2003).

Mass Spectrometry and Stereoisomer Characterization

  • Characterization of Stereogenic Cyclopropane Synthons : Research on the mass spectrometric behavior of various stereoisomers of cyclopropane amino acids, including those similar to the query compound, provides valuable insights into their distinct fragmentation patterns, crucial for their characterization and application in synthesis (Cristoni et al., 2000).

Synthesis and Design of Analogues

  • Synthesis of Cyclopropane Derivatives as Antidopaminergic Agents : Research on the synthesis of cyclopropane derivatives, designed as conformationally restricted analogues of antipsychotic agents, demonstrates the potential of such compounds in pharmaceutical design (Yamaguchi et al., 2003).
  • Asymmetric Synthesis of Amino Cyclopropanecarboxylic Acids : Studies on the diastereoselective cyclopropanation of olefines to produce amino cyclopropanecarboxylic acids, similar in structure to the query compound, highlight their application in the synthesis of novel, biologically active molecules (Alcaraz et al., 1994).

Biological Activity and Medicinal Applications

  • NMDA Receptor Antagonists : The synthesis of conformationally restricted analogues of milnacipran, including cyclopropanecarboxamide derivatives, has shown potential in developing efficient NMDA receptor antagonists, indicating potential therapeutic applications (Shuto et al., 1998).

Development of Chiral Cyclopropane Units

  • Versatile Chiral Cyclopropane Units : The development of chiral cyclopropane units, including those bearing the (1R,2R)-configuration, has been explored for their use in synthesizing conformationally restricted analogues of biologically active compounds, demonstrating the compound's relevance in medicinal chemistry (Kazuta et al., 2002).

Large-Scale Synthesis

  • Scale-Up Synthesis : A practical, kilogram-scale synthesis process for a milnacipran analogue, structurally similar to the query compound, highlights the feasibility of producing these compounds on an industrial scale (Li et al., 2012).

Biotransformation and Enantioselectivity

  • Biotransformation of Nitriles : The enantioselective hydrolysis of cyclopropanecarbonitriles by Rhodococcus sp. AJ270 has been shown to afford cyclopropane amides and acids with high enantiomeric excess, demonstrating the application of biotransformation in producing enantiopure compounds (Wang & Feng, 2002).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be studied further as a potential drug . Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .

properties

IUPAC Name

2-iodo-N-(1-phenylethyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALXTZVAKGFBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-Iodo-N-((R)-1-phenylethyl)-cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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